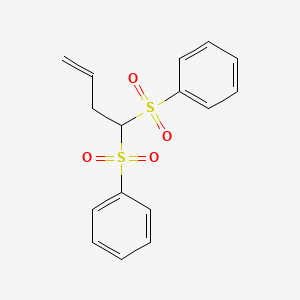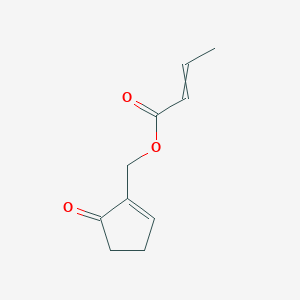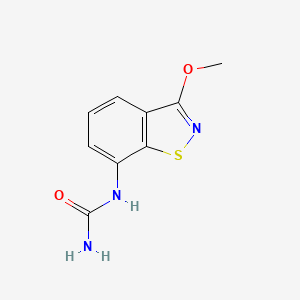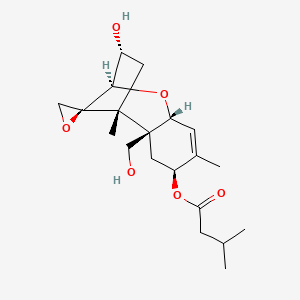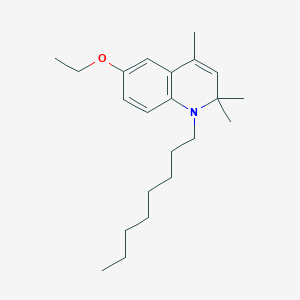
6-Ethoxy-2,2,4-trimethyl-1-octyl-1,2-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-2,2,4-trimethyl-1-octyl-1,2-dihydroquinoline is a quinoline-based compound known for its antioxidant properties. It is primarily used in various industrial applications, including as an antioxidant for rubber and as a food preservative in certain countries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2,2,4-trimethyl-1-octyl-1,2-dihydroquinoline typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often stored under inert gas to prevent oxidation and degradation .
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxy-2,2,4-trimethyl-1-octyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.
Substitution: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have applications in different fields .
Applications De Recherche Scientifique
6-Ethoxy-2,2,4-trimethyl-1-octyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant activity.
Industry: Widely used as an antioxidant in rubber and as a food preservative
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and prevents oxidative damage to cells and materials. The molecular targets include reactive oxygen species, and the pathways involved are related to oxidative stress reduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline
- 2,2,4-Trimethyl-6-ethoxy-1,2-dihydroquinoline
- 1,2-Dihydro-6-ethoxy-2,2,4-trimethylquinoline
Uniqueness
6-Ethoxy-2,2,4-trimethyl-1-octyl-1,2-dihydroquinoline is unique due to its specific ethoxy and octyl substitutions, which enhance its antioxidant properties and make it more effective in industrial applications compared to its analogs .
Propriétés
Numéro CAS |
105825-13-6 |
|---|---|
Formule moléculaire |
C22H35NO |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
6-ethoxy-2,2,4-trimethyl-1-octylquinoline |
InChI |
InChI=1S/C22H35NO/c1-6-8-9-10-11-12-15-23-21-14-13-19(24-7-2)16-20(21)18(3)17-22(23,4)5/h13-14,16-17H,6-12,15H2,1-5H3 |
Clé InChI |
QPMQUGXWRITCSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C2=C(C=C(C=C2)OCC)C(=CC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



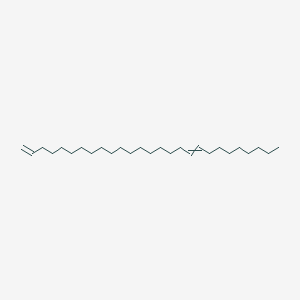
![4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile](/img/structure/B14324659.png)
![6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14324662.png)

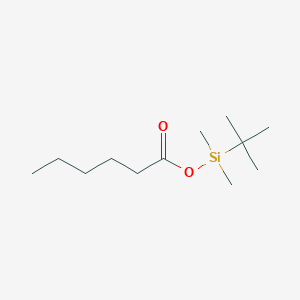
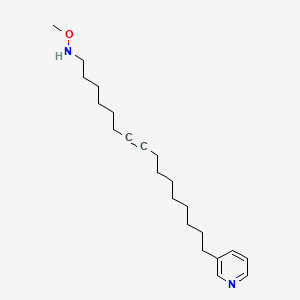
![1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide](/img/structure/B14324690.png)

